An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzonitrile: Synthesis, Properties, and Applications
Introduction
4-Amino-3,5-dichlorobenzonitrile is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its molecular architecture, featuring a benzonitrile core substituted with a nucleophilic amino group and two electron-withdrawing chlorine atoms, provides a unique platform for the synthesis of diverse and complex molecules. This guide offers an in-depth exploration of its chemical and physical properties, validated synthetic routes, characteristic reactivity, and its burgeoning applications, particularly as a key building block in the development of novel therapeutic agents.
The strategic placement of the chloro and amino substituents on the aromatic ring governs the molecule's electronic properties and reactivity, making it a versatile intermediate. The nitrile moiety, a well-recognized pharmacophore, can participate in various chemical transformations and is known to modulate the physicochemical and pharmacokinetic properties of drug candidates, enhancing binding affinity and metabolic stability.[1][2]
This document serves as a technical resource for researchers and professionals, providing both foundational knowledge and practical insights into the utilization of this valuable chemical entity.
Core Chemical and Physical Properties
The fundamental properties of 4-Amino-3,5-dichlorobenzonitrile (CAS Number: 78473-00-4 ) are crucial for its handling, storage, and application in synthetic chemistry.[3][4] These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78473-00-4 | [3][4] |
| Molecular Formula | C₇H₄Cl₂N₂ | [5] |
| Molecular Weight | 187.03 g/mol | [5] |
| Appearance | White to orange to green powder/crystal | [5] |
| Melting Point | 116-120 °C (lit.) | [3][5] |
| Boiling Point | ~307.58 °C (estimated) | [5] |
| Solubility | Soluble in methanol | [5] |
| pKa (Predicted) | -2.17 ± 0.10 | [5] |
| Synonyms | 4-Cyano-2,6-dichloroaniline, 2,6-Dichloro-4-cyanoaniline | [5] |
The presence of two chlorine atoms significantly influences the molecule's lipophilicity and electronic nature, while the amino group provides a site for hydrogen bonding and further functionalization. The compound is generally stable under standard laboratory conditions but should be stored in a dark, inert atmosphere.[5]
Synthesis and Purification
While several synthetic strategies can be envisioned for 4-Amino-3,5-dichlorobenzonitrile, a common and logical approach involves the chlorination of a suitable precursor followed by the introduction of the nitrile group. A plausible synthetic workflow, adapted from methodologies for structurally similar compounds, is outlined below.[6][7]
Proposed Synthetic Workflow
A robust synthesis could start from 4-aminobenzonitrile, proceeding through a dichlorination step. The direct chlorination of an activated aromatic ring like 4-aminobenzonitrile requires careful control of conditions to achieve the desired 3,5-disubstitution pattern and avoid over-chlorination or side reactions.
Caption: Proposed synthesis of 4-Amino-3,5-dichlorobenzonitrile.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chlorination reactions of aromatic amines. Optimization of reagents, solvents, and reaction times is critical for achieving high yield and purity.
Objective: To synthesize 4-Amino-3,5-dichlorobenzonitrile via chlorination of 4-aminobenzonitrile.
Materials:
-
4-Aminobenzonitrile
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the chlorinating agent (e.g., NCS, 2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of undesired byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Isolation: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 4-Amino-3,5-dichlorobenzonitrile.
Chemical Reactivity and Derivatization
The reactivity of 4-Amino-3,5-dichlorobenzonitrile is dictated by its three functional components: the amino group, the nitrile group, and the dichlorinated aromatic ring.
-
Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo a variety of classical transformations, including acylation, alkylation, sulfonylation, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.
-
Nitrile Group (-C≡N): The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-amino-3,5-dichlorobenzoic acid) or amide. It can also be reduced to a primary amine (aminomethyl group), providing a route to diamine structures.
-
Aromatic Ring: The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing chlorine and nitrile groups deactivate it. The positions ortho and para to the amino group are the most activated, though sterically hindered by the chlorine atoms. Nucleophilic aromatic substitution of the chlorine atoms is generally difficult but may be possible under harsh conditions or with specific catalytic systems.
Caption: Key reactivity pathways of 4-Amino-3,5-dichlorobenzonitrile.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine.[11]
-
C≡N Stretching: A strong, sharp absorption should appear in the 2220-2240 cm⁻¹ range, typical for an aromatic nitrile.[11] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[11]
-
C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent and should appear as a single sharp singlet in the aromatic region (δ 7.0-8.0 ppm).
-
Amino Protons: A broad singlet corresponding to the two -NH₂ protons would be observed, typically in the δ 4.0-6.0 ppm range. Its chemical shift can be variable and is affected by solvent and concentration.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Seven distinct carbon signals are expected.
-
C-CN: The carbon of the nitrile group typically appears around δ 115-120 ppm.
-
C-NH₂: The carbon atom attached to the amino group would be shielded, appearing upfield in the aromatic region.
-
C-Cl: The carbons bonded to chlorine will be deshielded, appearing downfield.
-
Aromatic C-H: The signal for the two equivalent C-H carbons.
-
Quaternary Carbon (C-CN): The carbon to which the nitrile is attached.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a prominent molecular ion (M⁺) peak.
-
A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1) will be a definitive feature for the molecular ion and any chlorine-containing fragments.[10]
-
Common fragmentation pathways may include the loss of HCN (27 Da) or chlorine radicals (35/37 Da).[10][12]
-
Applications in Drug Discovery and Agrochemicals
4-Amino-3,5-dichlorobenzonitrile is a valuable building block for synthesizing more complex, biologically active molecules. Its structural motifs are found in various developmental compounds. The utility of related dichlorinated amino-aromatics is well-established. For instance, 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for treating COPD.[13] Similarly, 4-Amino-3,5-dichlorobenzotrifluoride is a crucial precursor for the insecticide Fipronil.[6][14]
The title compound serves as a scaffold that can be elaborated through reactions at the amino or nitrile group to explore new chemical space for drug discovery. The dichlorinated pattern is often employed to enhance metabolic stability or to modulate binding interactions within a target protein's active site.
Safety and Handling
Hazard Identification:
-
Based on data for related compounds, 4-Amino-3,5-dichlorobenzonitrile is expected to be harmful if swallowed, in contact with skin, or if inhaled.[5][15]
-
It may cause skin, eye, and respiratory irritation.[15]
-
May cause an allergic skin reaction.[5]
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side shields, and a lab coat. For handling powders, a dust mask or respirator may be necessary.[16]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.[5]
This guide is intended for informational purposes by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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